An In-depth Technical Guide on 3-Acetamidopentanoic Acid and its Isomer 5-Acetamidopentanoic Acid
An In-depth Technical Guide on 3-Acetamidopentanoic Acid and its Isomer 5-Acetamidopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the known chemical properties of 3-Acetamidopentanoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes a comprehensive summary of the well-characterized isomer, 5-Acetamidopentanoic acid, for comparative purposes. The guide is intended to be a valuable resource for researchers in chemistry and drug development, offering available data in a structured format and outlining general experimental approaches where specific protocols are not available.
Chemical Properties
A thorough search of available scientific literature and chemical databases reveals a significant lack of experimentally determined properties for 3-Acetamidopentanoic acid. In contrast, its isomer, 5-Acetamidopentanoic acid, is well-documented. The following tables summarize the available information for both compounds to provide a comparative chemical profile.
General and Physical Properties
| Property | 3-Acetamidopentanoic Acid | 5-Acetamidopentanoic Acid |
| IUPAC Name | 3-Acetamidopentanoic acid | 5-Acetamidopentanoic acid[1][2] |
| Synonyms | - | 5-(Acetylamino)pentanoic acid, 5-Acetamidovaleric acid[1] |
| CAS Number | Not available | 1072-10-2[1] |
| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₃NO₃[1] |
| Molecular Weight | 159.18 g/mol | 159.18 g/mol [1] |
| Melting Point | Data not available | Solid (experimental)[1] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Very hydrophobic, practically insoluble in water (predicted)[2] |
| pKa | Data not available | Data not available |
Spectral Data
No experimental or predicted spectral data (¹H NMR, ¹³C NMR, IR) for 3-Acetamidopentanoic acid could be located. For 5-Acetamidopentanoic acid, predicted NMR spectra are available.
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¹H NMR Spectrum (Predicted, D₂O): Predicted spectral data for 5-Acetamidopentanoic acid is available in chemical databases.[2]
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¹³C NMR Spectrum (Predicted, D₂O): Predicted spectral data for 5-Acetamidopentanoic acid is available in chemical databases.[2]
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IR Spectrum: No specific IR data for either isomer was found. However, the IR spectrum of a structurally related compound, 3-methylpentanoic acid, is available and shows characteristic absorptions for a carboxylic acid.[3]
Experimental Protocols
Specific experimental protocols for the synthesis, purification, and analysis of 3-Acetamidopentanoic acid are not available in the current literature. Researchers interested in this compound would likely need to adapt general methods for the N-acetylation of amino acids.
General Synthesis Approach
A plausible synthetic route to 3-Acetamidopentanoic acid would involve the N-acetylation of 3-aminopentanoic acid. A general procedure for this type of reaction is outlined below. This is a hypothetical protocol and would require optimization.
Reaction: Acetylation of 3-aminopentanoic acid with acetic anhydride.
Materials:
-
3-aminopentanoic acid
-
Acetic anhydride
-
A suitable solvent (e.g., glacial acetic acid, water)
-
Base (e.g., sodium acetate, triethylamine) if necessary
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve 3-aminopentanoic acid in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of acetic anhydride to the cooled solution with stirring.
-
If required, add a base to neutralize the acetic acid byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, acidify the mixture with hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-Acetamidopentanoic acid by recrystallization or column chromatography.
A synthesis procedure for a related compound, 3-methylpentanoic acid, involves the saponification of ethyl sec-butylmalonate followed by acidification and distillation.[4]
Biological Activity and Signaling Pathways
There is no published research on the biological activity or associated signaling pathways of 3-Acetamidopentanoic acid.
For context, pentanoic acid (valeric acid), a related short-chain fatty acid, has been shown to induce the production of thymic stromal lymphopoietin (TSLP) in keratinocytes through the Gq/11 and Rho-associated protein kinase (ROCK) signaling pathway.[5] This suggests that short-chain fatty acids can play a role in modulating immune responses in the skin. Valeric acid has also been studied for its potential as a therapeutic agent for various disorders due to its activity as a histone deacetylase (HDAC) inhibitor.[6]
The biological role of 5-Acetamidopentanoic acid has been noted in the context of lysine degradation pathways.[2] It is considered a metabolite and has been identified in Euglena gracilis and Trypanosoma brucei.[1]
Visualizations
As no specific signaling pathways or complex experimental workflows for 3-Acetamidopentanoic acid have been documented, the following diagrams illustrate a general workflow for the characterization of a novel chemical compound and a hypothetical signaling pathway based on the activity of the related molecule, pentanoic acid.
Caption: General workflow for the synthesis, characterization, and evaluation of a novel chemical compound.
Caption: Hypothetical signaling cascade based on the known activity of pentanoic acid.
References
- 1. 5-Acetamidopentanoic acid | C7H13NO3 | CID 439903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for 5-Acetamidovalerate (NP0091964) [np-mrd.org]
- 3. Pentanoic acid, 3-methyl- [webbook.nist.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pentanoic acid induces thymic stromal lymphopoietin production through Gq/11 and Rho-associated protein kinase signaling pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
